Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate
Description
Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate is a benzoate ester derivative featuring a benzamido group substituted with a 4-chloro and 2-nitro moiety. Its molecular formula is C₁₆H₁₂ClN₂O₅, with a molecular weight of 341.73 g/mol. The compound is characterized by:
- An ethyl ester group at the benzoate core.
- A benzamido linker at the 2-position of the benzoate ring.
- Electron-withdrawing substituents (Cl and NO₂) on the benzamido ring, influencing its electronic and steric properties.
This compound is typically synthesized via condensation of 4-chloro-2-nitrobenzoyl chloride with ethyl 2-aminobenzoate in the presence of a base (e.g., Na₂CO₃), following procedures analogous to those described for related benzamido benzoates .
Properties
IUPAC Name |
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)12-8-7-10(17)9-14(12)19(22)23/h3-9H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVEYTZWQLANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-2-nitrobenzamido)benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: Ethyl 2-(4-chloro-2-aminobenzamido)benzoate.
Substitution: Ethyl 2-(4-substituted-2-nitrobenzamido)benzoate.
Hydrolysis: 2-(4-chloro-2-nitrobenzamido)benzoic acid.
Scientific Research Applications
Chemical Synthesis and Properties
Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate is synthesized through the reaction of 4-chloro-2-nitrobenzoic acid with ethyl 2-aminobenzoate. The synthesis typically employs coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), under conditions involving reflux in organic solvents like dichloromethane or tetrahydrofuran at elevated temperatures.
Chemical Reactions
The compound can undergo several chemical transformations:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst or tin(II) chloride.
- Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols.
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Chemistry
This compound serves as a critical building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in organic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activity. It is studied for its interactions with biomolecules, particularly in the context of cancer research. For instance, analogs of this compound have been evaluated for their ability to disrupt c-Myc–Max protein-DNA interactions, which are crucial in many cancers .
Medicine
The structural similarity of this compound to pharmacologically active compounds positions it as a candidate for drug development. Investigations into its mechanism of action reveal that the nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially affecting various biochemical pathways .
Case Study 1: c-Myc Inhibition
A study focused on derivatives of this compound demonstrated their ability to inhibit the c-Myc–Max(S)/DNA complex formation in a dose-dependent manner. Compounds were screened using an electrophoretic mobility shift assay (EMSA), revealing that specific modifications to the compound significantly influenced its inhibitory potency .
Table 1: Inhibitory Potency of Derivatives
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 4aa | <50 | Strong |
| 4da | <50 | Strong |
| 21 | 5.6 | Most Potent |
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were tested for anticancer properties against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-2-nitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position of substituents (Cl and NO₂) on the benzamido ring significantly alters reactivity and physicochemical properties. Key analogues include:
Table 1: Structural and Electronic Comparison
Key Findings :
- Ortho vs.
- Chloro-Nitro Synergy: The combined electron-withdrawing effects of Cl and NO₂ in the target compound enhance electrophilic character, making it more reactive in aromatic substitution reactions than analogues lacking Cl .
Spectroscopic Properties
IR and NMR data highlight substituent-induced shifts:
Table 2: Spectroscopic Comparison
Key Findings :
Crystallographic and Physical Properties
Crystal packing and solubility are influenced by substituent polarity and steric effects:
Table 3: Physical and Crystallographic Data
Key Findings :
Biological Activity
Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C16H14ClN3O4
- Molecular Weight : 353.75 g/mol
- Functional Groups : Nitro group (-NO2), chloro group (-Cl), amide group (-CONH-), and ester group (-COOEt).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules. These interactions can influence various biochemical pathways and cellular processes, including:
- Inhibition of Protein Interactions : The compound has been studied for its ability to disrupt protein-protein interactions, particularly in oncogenic pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties.
Anticancer Activity
Research has indicated that compounds similar to this compound may inhibit the c-Myc-Max protein-protein interaction, which is crucial for the transcriptional regulation associated with many cancers. In a study evaluating various derivatives, compounds demonstrating complete disruption of the c-Myc–Max/DNA complex were identified, indicating potential as anticancer agents .
Antimicrobial Activity
A series of studies have assessed the antimicrobial properties of related compounds. For instance, modifications to the benzamide structure have shown enhanced antibacterial activity against specific strains. The incorporation of a nitro group has been linked with increased efficacy, suggesting that this compound may also exhibit similar properties .
Table 1: Summary of Biological Activities
Case Study: c-Myc Inhibition
In a focused library screening, derivatives of related nitroaromatic compounds were evaluated for their ability to inhibit c-Myc-Max interactions. Two compounds demonstrated potent activity with IC50 values below 50 µM, highlighting the importance of functional groups in modulating biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
